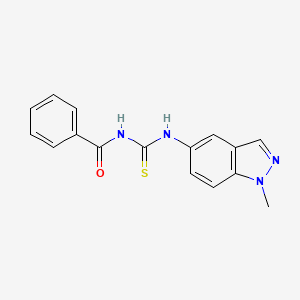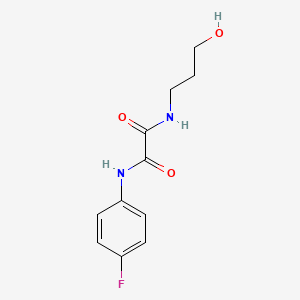
N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring, a thiadiazole ring, and a cyano group, which contribute to its diverse chemical reactivity and biological activities.
作用機序
Target of Action
Compounds with similar structures, such as cyanoacetamide-n-derivatives, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide-n-derivatives, which share structural similarities, are known to undergo a variety of condensation and substitution reactions . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents .
Biochemical Pathways
It is known that cyanoacetamide derivatives can participate in a variety of reactions to form biologically active heterocyclic moieties .
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have potential biological effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-cyanothiazole with 4-propyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus oxychloride, which help in the activation of the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
化学反応の分析
Types of Reactions
N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted thiazole or thiadiazole derivatives.
科学的研究の応用
N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
- N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
- N-(benzothiazol-2-yl)-2-cyanoacetamide
- N-(4-nitrophenyl)acetohydrazonoyl bromide
Uniqueness
N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of a cyano group and two different heterocyclic rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
特性
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS2/c1-2-3-7-8(18-15-14-7)9(16)13-10-12-5-6(4-11)17-10/h5H,2-3H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJINRAQMOHSNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC=C(S2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2847760.png)

![4-[1-[1-(3-Methoxyphenyl)triazole-4-carbonyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847765.png)
![6-Isopropyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2847767.png)
![4-[4-methyl-3-(4-methylbenzenesulfonyl)-6-phenylpyridin-2-yl]morpholine](/img/structure/B2847768.png)


amino]ethyl}-N'-(4-chlorophenyl)-N-(2-thienylmethyl)urea](/img/structure/B2847771.png)
![tert-Butyl N-[(5-cyanothiophen-2-yl)methyl]carbamate](/img/structure/B2847773.png)
![Ethyl 8,8-dioxo-8lambda6-thia-1-azaspiro[4.5]decane-4-carboxylate;hydrochloride](/img/structure/B2847774.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2847775.png)


